

# The Discovery and Development of HPK1 Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | PROTAC HPK1 Degrader-2 |           |
| Cat. No.:            | B15614919              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of immune cell activation, making it a prime target for cancer immunotherapy. By dampening signaling pathways in T cells, B cells, and dendritic cells, HPK1 curtails the anti-tumor immune response. While small molecule inhibitors of HPK1 have shown promise, the development of HPK1 degraders, primarily through Proteolysis Targeting Chimera (PROTAC) technology, offers a novel and potentially more effective therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of HPK1 degraders, detailing their mechanism of action, key preclinical data, and the experimental protocols used for their characterization.

#### **Introduction: HPK1 as a Key Immune Checkpoint**

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and negatively regulates the signaling cascade.[2][3] This negative feedback loop serves to maintain immune homeostasis and prevent excessive immune responses.[3] However, in the context of cancer, this regulatory mechanism can be exploited by tumors to evade immune surveillance.[3] Genetic knockout or kinase-dead mouse models of HPK1 have



demonstrated enhanced T-cell activation, increased production of pro-inflammatory cytokines, and robust anti-tumor immunity, validating HPK1 as a therapeutic target in oncology.[1][4]

The primary mechanism by which HPK1 exerts its negative regulatory function is through the phosphorylation of the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[2][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and its subsequent ubiquitination and proteasomal degradation.[5] This ultimately attenuates downstream signaling pathways.[5]

### **HPK1 Degraders: A Novel Therapeutic Modality**

Targeted protein degradation, particularly through the use of PROTACs, has emerged as a powerful strategy in drug discovery. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, HPK1), a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[6] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. [6][7]

Compared to traditional kinase inhibitors, HPK1 degraders offer several potential advantages:

- Elimination of both catalytic and scaffolding functions: HPK1 possesses kinase-independent scaffolding functions that may not be addressed by inhibitors.[6][7] Degraders, by removing the entire protein, can abrogate all of its functions.
- Improved potency and duration of action: As PROTACs act catalytically, a single molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect.[6]
- Potential for enhanced selectivity: The degradation process can introduce an additional layer of selectivity beyond binding affinity.[8]

#### **Quantitative Data on Preclinical HPK1 Degraders**

Several potent and selective HPK1 degraders have been reported in the literature. The following tables summarize key quantitative data for some of these compounds, providing a comparative overview of their in vitro and cellular activities.



Table 1: In Vitro Degradation and Kinase Inhibitory Activity of HPK1 Degraders

| Compound                             | HPK1 DC50<br>(nM) | HPK1 Dmax<br>(%) | HPK1<br>Kinase IC50<br>(nM) | Cell Line    | Reference(s  |
|--------------------------------------|-------------------|------------------|-----------------------------|--------------|--------------|
| 10m                                  | 5.0 ± 0.9         | ≥ 99             | -                           | Jurkat       | [6][9][10]   |
| DD205-291                            | -                 | -                | -                           | -            | [11][12][13] |
| E3                                   | 3.16              | >95              | -                           | -            | [8][14]      |
| PROTAC<br>HPK1<br>Degrader-1<br>(B1) | 1.8               | >90              | -                           | Jurkat       | [15][16]     |
| HZ-S506                              | < 10              | >90              | 4.6                         | Jurkat, PBMC | [13]         |
| Unnamed<br>PROTAC                    | < 50              | > 90             | -                           | Ramos        | [17][18]     |
| Unnamed<br>PROTACs                   | 1-20              | >80              | -                           | -            | [5][7]       |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Activity of HPK1 Degraders



| Compound                             | pSLP-76<br>Inhibition<br>IC50 (nM) | IL-2<br>Secretion<br>EC50 (nM)  | IFN-y<br>Secretion<br>EC50 (nM) | Cell Line | Reference(s  |
|--------------------------------------|------------------------------------|---------------------------------|---------------------------------|-----------|--------------|
| 10m                                  | Potent<br>Inhibition               | Enhanced<br>Secretion           | Enhanced<br>Secretion           | Jurkat    | [6][9][10]   |
| DD205-291                            | Dose-<br>dependent<br>inhibition   | Dose-<br>dependent<br>induction | Dose-<br>dependent<br>induction | -         | [11][12][13] |
| PROTAC<br>HPK1<br>Degrader-1<br>(B1) | 496.1                              | -                               | -                               | Jurkat    | [15][16]     |
| HZ-S506                              | Potent<br>Inhibition               | 279.1                           | -                               | Jurkat    | [13]         |
| Unnamed<br>PROTAC                    | -                                  | < 100                           | < 100                           | -         | [17][18]     |
| Unnamed<br>PROTACs                   | 2-25                               | 2-20                            | -                               | -         | [5][7]       |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

# Signaling Pathways and Experimental Workflows HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling pathway.





Click to download full resolution via product page

Caption: HPK1 signaling pathway in T-cell activation.



#### **Experimental Workflow for HPK1 Degrader Development**

The discovery and preclinical development of HPK1 degraders typically follow a structured workflow, from initial design to in vivo efficacy studies.





Click to download full resolution via product page

Caption: Experimental workflow for HPK1 degrader development.



## Detailed Experimental Protocols HPK1 Kinase Activity Assay (ADP-Glo™)

This biochemical assay measures the direct inhibition of HPK1 enzymatic activity.

- Principle: The ADP-Glo<sup>™</sup> Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.[19]
- Materials:
  - Recombinant Human HPK1
  - Substrate (e.g., Myelin Basic Protein, MBP)
  - ATP
  - Test compounds (HPK1 degraders or inhibitors)
  - ADP-Glo™ Kinase Assay Kit (Promega)
  - 384-well plates
  - Plate reader capable of measuring luminescence
- Procedure:
  - Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
  - $\circ$  Assay Plate Setup: Add 1  $\mu L$  of the diluted compound or DMSO vehicle to the wells of a 384-well plate.
  - Enzyme and Substrate/ATP Addition: Add 2 μL of HPK1 enzyme and 2 μL of a substrate/ATP mixture to each well to initiate the kinase reaction.
  - Incubation: Incubate the plate at room temperature for 60 minutes.



- ADP-Glo<sup>™</sup> Reagent Addition: Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Kinase Detection Reagent Addition: Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

#### **HPK1 Degradation Assay (Western Blot)**

This assay is used to determine the concentration-dependent degradation of HPK1 induced by a degrader.

- Principle: Western blotting uses antibodies to detect the level of HPK1 protein in cell lysates after treatment with a degrader.
- Materials:
  - Jurkat T-cells or other suitable hematopoietic cell line
  - HPK1 degrader compound
  - Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  - BCA Protein Assay Kit
  - SDS-PAGE gels and running buffer
  - PVDF membrane
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-HPK1, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Imaging system
- Procedure:
  - Cell Culture and Treatment: Culture Jurkat cells and treat with a serial dilution of the HPK1 degrader for a specified time (e.g., 24 hours).
  - Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  - SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
  - Immunoblotting:
    - Block the membrane with blocking buffer for 1 hour.
    - Incubate with the primary anti-HPK1 antibody overnight at 4°C.
    - Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
  - Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.
  - Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
- Data Analysis: Quantify the band intensities. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) are calculated from a dose-response curve.[20]



#### Phospho-SLP-76 (pSLP-76) Analysis (Flow Cytometry)

This assay measures the functional consequence of HPK1 degradation on its direct substrate.

- Principle: Phospho-flow cytometry allows for the quantification of intracellular phosphorylated proteins at the single-cell level.
- Materials:
  - Jurkat T-cells or PBMCs
  - HPK1 degrader compound
  - T-cell stimulators (e.g., anti-CD3/CD28 antibodies)
  - Fixation and permeabilization buffers
  - Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
  - Flow cytometer
- Procedure:
  - Cell Treatment and Stimulation: Pre-treat cells with the HPK1 degrader, followed by stimulation with anti-CD3/CD28 to induce TCR signaling.
  - Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state, then permeabilize the cell membrane to allow antibody entry.
  - Staining: Stain the cells with the fluorochrome-conjugated anti-pSLP-76 antibody.
  - Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: The median fluorescence intensity (MFI) of pSLP-76 is measured and compared between treated and untreated samples to determine the extent of inhibition.

#### **Cytokine Secretion Assay (ELISA)**



This assay measures the downstream functional effect of HPK1 degradation on T-cell activation.

- Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., IL-2, IFN-y) in the cell culture supernatant.
- Materials:
  - Jurkat T-cells or PBMCs
  - HPK1 degrader compound
  - T-cell stimulators (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
  - ELISA kits for human IL-2 and IFN-y
  - Microplate reader
- Procedure:
  - Cell Treatment and Stimulation: Treat cells with the HPK1 degrader and stimulate to induce cytokine production (e.g., for 24-48 hours).
  - Supernatant Collection: Collect the cell culture supernatant.
  - ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.
  - Data Acquisition: Measure the absorbance using a microplate reader.
- Data Analysis: The concentration of the cytokine is determined by comparison to a standard curve. The EC50 value for cytokine induction is calculated from a dose-response curve.

#### In Vivo Efficacy of HPK1 Degraders

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of HPK1 degraders. For example, the oral administration of compound 10m alone was shown to



efficaciously inhibit tumor growth in an MC38 syngeneic mouse model.[6][9] Furthermore, combination therapy of HPK1 degraders with anti-PD-1 antibodies has shown synergistic effects, leading to significant tumor growth inhibition (TGI).[11][12][17] For instance, oral administration of DD205-291 at 0.5 mg/kg in combination with anti-PD-1 resulted in a TGI value of 91.0% in the MC38 model.[11][12] These findings strongly support the potential of HPK1 degraders as a promising new class of cancer immunotherapeutics.

#### Conclusion

The discovery and development of HPK1 degraders represent a significant advancement in the field of immuno-oncology. By targeting HPK1 for proteasomal degradation, these novel therapeutics have the potential to overcome some of the limitations of traditional kinase inhibitors. The robust preclinical data, demonstrating potent and sustained HPK1 degradation, enhanced T-cell activation, and significant anti-tumor efficacy, both as monotherapy and in combination with checkpoint inhibitors, underscore the promise of this approach. Further clinical investigation of HPK1 degraders is warranted to translate these preclinical findings into effective cancer therapies for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPK1 Kinase Enzyme System Application Note [promega.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]



- 9. benchchem.com [benchchem.com]
- 10. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rapt.com [rapt.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. biofeng.com [biofeng.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of HPK1 Degraders: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15614919#discovery-and-development-of-hpk1-degraders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com